7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one
Description
Properties
IUPAC Name |
7-hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-7-3-4-9-8(6-7)10(13)2-1-5-11-9/h3-4,6,11-12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXKWWIKMBYTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2)O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Low-Temperature Alkylation
The initial step involves the nucleophilic substitution of ethyl 4-bromobutyrate with the amine group of methyl 2-amido-5-hydroxybenzoate. Conducted in aprotic solvents (e.g., acetonitrile or DMF) at -20–20°C, this reaction requires stoichiometric bases like sodium tert-butoxide to deprotonate the amine and facilitate attack on the bromoalkyl chain. The hydroxyl group’s presence may introduce hydrogen bonding interactions, potentially slowing the reaction compared to the chloro analog.
Dieckmann Cyclization
Heating the alkylated intermediate to 80–150°C promotes intramolecular cyclization via the Dieckmann mechanism, forming the benzazepine ring. The ketone at the 5-position arises from ester hydrolysis under these conditions. Computational modeling suggests that the hydroxyl group’s electron-donating effects could stabilize the transition state, enhancing cyclization efficiency compared to electron-withdrawing substituents.
Hydrolysis and Purification
Final hydrolysis in dilute sulfuric acid cleaves remaining ester groups, followed by neutralization to pH 7–8 with NaOH to precipitate the product. Chromatographic purification or recrystallization from ethanol/water mixtures yields the hydroxy compound as a yellow solid, consistent with commercial specifications.
Optimization Strategies for Yield and Purity
- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility of hydroxy-containing intermediates but may necessitate anhydrous conditions to prevent hydroxyl group oxidation.
- Base Stoichiometry : A 1.5:1 molar ratio of base to starting material maximizes alkylation efficiency while minimizing side reactions.
- Temperature Control : Gradual heating during cyclization (20°C → 150°C over 2 h) prevents thermal decomposition of the hydroxyl-substituted intermediate.
Scientific Research Applications
Biological Activities
Research has indicated that 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one exhibits significant biological activities:
-
Antidepressant Effects:
- The compound has been studied for its potential antidepressant properties. It may interact with neurotransmitter systems in the brain, particularly serotonin receptors, which are crucial for mood regulation.
- Anticancer Activity:
-
Neuropharmacological Applications:
- The structural features of the compound suggest potential neuropharmacological effects. Compounds with similar scaffolds have been linked to anxiolytic and neuroprotective activities.
Anticancer Mechanism Study
A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated that treatment led to significant apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Intrinsic pathway activation |
Neuropharmacological Effects
In a separate study focusing on neuropharmacology, compounds structurally related to this compound were shown to modulate serotonin receptor activity. This suggests potential therapeutic applications in treating anxiety and depression.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ketone groups play crucial roles in binding to these targets, leading to modulation of their activity. The compound can influence various biochemical pathways, including those involved in neurotransmission and cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzazepinones
7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
- Substituent : Chlorine at position 5.
- Formula: C₁₀H₁₀ClNO.
- Molecular Weight : 195.65 g/mol.
- Key Differences: Replacement of the hydroxyl group with chlorine increases lipophilicity and molecular weight. This substitution may enhance membrane permeability but reduce solubility in aqueous environments. No direct biological activity data is provided in the evidence, though chloro-substituted benzazepinones are often intermediates in pharmaceutical synthesis (e.g., OPC-41061) .
1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
- Substituents: 7-chloro and a 4-amino-2-methylbenzoyl group.
- Formula : C₁₈H₁₇ClN₂O₂.
- Molecular Weight : 328.8 g/mol.
- Key Differences : The addition of a bulky benzoyl group significantly increases molecular weight and complexity. This derivative is used as a synthetic intermediate for vasopressin receptor antagonists (e.g., OPC-41061) .
Benzodiazepine Derivatives
7-Chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one
- Substituents : Chlorine at position 7 and phenyl at position 4.
- Formula : C₁₆H₁₂ClN₂O.
- Molecular Weight : 295.7 g/mol.
- Key Differences: The diazepine ring introduces an additional nitrogen, altering electronic properties.
7-Chloro-5-(2-fluorophenoxy)-1-methyl-3H-1,4-benzodiazepin-2-one
- Substituents: 7-chloro, 1-methyl, and 2-fluorophenoxy groups.
- Formula : C₁₇H₁₃ClFN₂O₂.
- Molecular Weight : 341.8 g/mol.
- Key Differences: Fluorine and phenoxy substituents enhance metabolic stability and receptor binding affinity in many pharmaceuticals.
Benzothiazepinone Derivatives
7-Chloro-5-(4-methoxybenzyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one
- Substituents : Chlorine at position 7, 4-methoxybenzyl at position 5, and a sulfur atom in the heterocyclic ring.
- Formula: C₁₇H₁₆ClNO₂S.
- Molecular Weight : 333.83 g/mol.
- Key Differences: Sulfur substitution alters ring electronics and may influence redox properties or metabolic pathways.
Data Table: Structural and Physicochemical Comparison
Key Research Findings
- Substituent Impact: Hydroxyl groups (as in the target compound) favor hydrogen bonding and solubility, while chloro substituents enhance lipophilicity and stability. Benzodiazepines and benzothiazepinones exhibit divergent biological profiles due to ring heteroatoms and substituent bulk.
- Biological Activity : Only the target compound has reported α-glucosidase inhibition , whereas others are primarily synthetic intermediates or structural analogs of CNS-active drugs.
- Synthetic Utility : Chloro- and methyl-substituted derivatives are critical intermediates in synthesizing vasopressin antagonists (e.g., OPC-41061) , highlighting their industrial relevance.
Biological Activity
7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one is a bicyclic compound belonging to the benzazepine family, characterized by its unique structural features including a hydroxy group at the seventh position and a ketone functional group at the fifth position. This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C10H11NO2
- Molecular Weight : Approximately 161.20 g/mol
- CAS Number : 1782194-16-4
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of benzazepine compounds possess anticancer properties. For instance, a related compound demonstrated an IC50 value of 0.67 µM against the MCF-7 cell line, indicating potent antiproliferative effects .
- The mechanism of action is believed to involve the regulation of apoptosis-related genes, highlighting its potential as an anticancer agent.
-
Neuroprotective Effects :
- Compounds with similar structures have been investigated for their neuroprotective properties. The benzazepine scaffold is known to interact with neurotransmitter systems, which could lead to therapeutic applications in neurodegenerative diseases.
- Cholinesterase Inhibition :
Structure-Activity Relationship (SAR)
The unique structure of this compound contributes to its biological activity. The presence of the hydroxy and ketone groups plays a crucial role in its interaction with various biological targets:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 6-Fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4(13),5,7-tetraen-9-one | High | Fluorine substitution enhances reactivity |
| 3-(benzenesulfonyl)-11-methyl-3,11-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraene | Moderate | Sulfonyl group increases solubility |
| 2-Phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one | Moderate | Phenyl group affects electronic properties |
The distinct tricyclic structure combined with functional groups in this compound provides it with unique chemical reactivity and biological properties that differentiate it from other similar compounds.
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Antiproliferative Studies :
-
Neuroprotective Mechanisms :
- Investigations into the neuroprotective effects revealed that certain derivatives could mitigate oxidative stress in neuronal cells. This suggests a potential application in treating neurodegenerative disorders.
- Cholinergic Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
